molecular formula C17H23N5O3S B2977600 1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide CAS No. 2034548-00-8

1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide

Cat. No. B2977600
CAS RN: 2034548-00-8
M. Wt: 377.46
InChI Key: YABXQIVPGSTLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications

Sulfomethylation of Piperazine Derivatives

Research has explored the sulfomethylation of piperazine and various polyazamacrocycles, leading to products with potential applications in creating mono- and diacetate, phosphonate, and phosphinate derivatives. Such derivatives have applications in bioconjugation and as chelating agents for metals, suggesting potential uses in medical imaging, drug delivery systems, and as therapeutic agents (J. van Westrenen & A. D. Sherry, 1992).

Discovery of Piperidine-4-carboxamide Inhibitors

A study identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. These compounds, particularly those incorporating the triazine heterocycle, showed potential in modulating physiological processes through their action on epoxide levels in the body, indicating applications in the treatment of cardiovascular and inflammatory diseases (R. Thalji et al., 2013).

Anti-Acetylcholinesterase Activity of Piperidine Derivatives

Another study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase (AChE) activity. The findings suggest applications in treating neurodegenerative diseases, such as Alzheimer's disease, by enhancing cholinergic neurotransmission (H. Sugimoto et al., 1990).

Enantioseparation of Active Pharmaceutical Ingredients

The enantioseparation of active pharmaceutical ingredients (APIs) and their intermediates, including those with piperidine structures, has been explored using liquid chromatography. This research is critical for the pharmaceutical industry, ensuring the purity and efficacy of chiral drugs (Lili Zhou et al., 2010).

Serotonin 4 Receptor Agonists for Gastrointestinal Motility

Benzamide derivatives with a piperidine moiety have been synthesized and shown to act as potent serotonin 4 receptor agonists. These compounds have applications in promoting gastrointestinal motility, indicating their potential use in treating gastrointestinal disorders (S. Sonda et al., 2004).

properties

IUPAC Name

1-methylsulfonyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-26(24,25)21-11-7-15(8-12-21)17(23)20-16(13-22-18-9-10-19-22)14-5-3-2-4-6-14/h2-6,9-10,15-16H,7-8,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABXQIVPGSTLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.